![molecular formula C18H19NO3 B3980554 methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
methyl 4-[(3-phenylbutanoyl)amino]benzoate
説明
Methyl 4-[(3-phenylbutanoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as N-[(3-phenylbutanoyl)amino]-4-methoxybenzamide or Methyl N-(3-phenylbutanoyl)-4-aminobenzoate. The compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
作用機序
The exact mechanism of action of methyl 4-[(3-phenylbutanoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a molecule involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using methyl 4-[(3-phenylbutanoyl)amino]benzoate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, making it a useful tool for investigating these areas of research. Additionally, the compound has been shown to be relatively safe and well-tolerated in preclinical studies, making it a promising candidate for further development.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. The compound is only soluble in organic solvents such as ethanol and methanol, which can limit its use in certain experimental settings. Additionally, the yield of the synthesis reaction is relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several potential future directions for research on methyl 4-[(3-phenylbutanoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown promising results in this area, and further research is needed to determine the efficacy and safety of the compound in humans.
Another area of interest is the development of more efficient synthesis methods for this compound. Improving the yield of the synthesis reaction could make the compound more readily available for use in experiments and could potentially reduce the cost of production.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies and has been investigated for its potential use in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, the compound shows promise as a tool for investigating various areas of research. Further research is needed to determine the full extent of its pharmacological properties and potential therapeutic uses.
科学的研究の応用
Methyl 4-[(3-phenylbutanoyl)amino]benzoate has been the subject of several scientific studies due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
methyl 4-(3-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-6-4-3-5-7-14)12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWVWLCVSJMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)
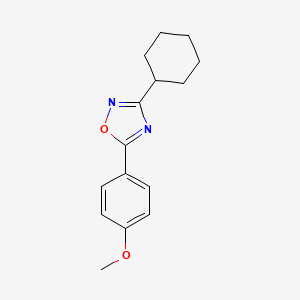

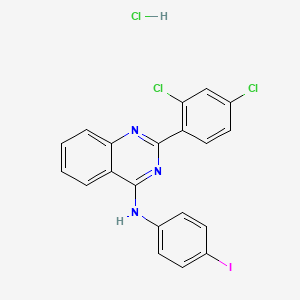
![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)
![2-(cyclohexylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3980500.png)
![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)
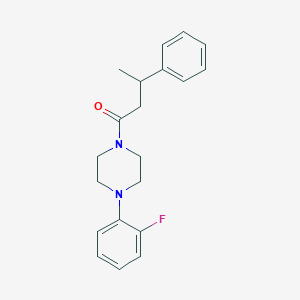
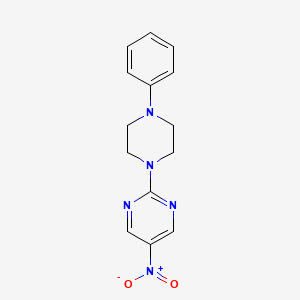
![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
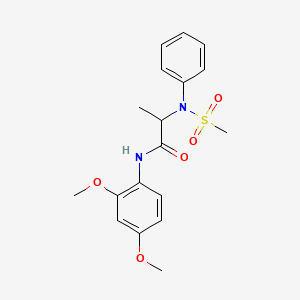
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)